molecular formula C26H26FN5O2S2 B12149819 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12149819
M. Wt: 523.6 g/mol
InChI Key: AMXVWRRHKIFQAC-PGMHBOJBSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic small molecule investigated primarily for its potential as a kinase inhibitor. Its molecular structure is characterized by a pyridopyrimidinone core, a fluorophenylpiperazine moiety, and a rhodanine-based Z-configured exocyclic alkene, a pharmacophore often associated with kinase binding affinity (source) . This compound has been identified in specialized chemical catalogs as a research-grade chemical for use in biochemical and cell-based assays (source) . Its primary research value lies in its activity as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in hematological malignancies, particularly acute myeloid leukemia (AML) (source) . The mechanism of action involves the competitive binding of this compound to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways, such as STAT5 and MAPK/ERK, which are essential for cell proliferation and survival (source) . Researchers utilize this compound in vitro to study FLT3-driven oncogenesis, to evaluate mechanisms of drug resistance, and to explore potential synergistic effects in combination therapy regimens. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H26FN5O2S2

Molecular Weight

523.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN5O2S2/c1-3-10-32-25(34)21(36-26(32)35)16-18-23(28-22-17(2)7-6-11-31(22)24(18)33)30-14-12-29(13-15-30)20-9-5-4-8-19(20)27/h4-9,11,16H,3,10,12-15H2,1-2H3/b21-16-

InChI Key

AMXVWRRHKIFQAC-PGMHBOJBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5F)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridines and Electrophilic Carbonyls

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized through a cyclocondensation reaction between 2-aminopyridine derivatives and β-keto esters or α,β-unsaturated carbonyl compounds. For example, refluxing 2-amino-4-methylpyridine with ethyl acetoacetate in acetonitrile in the presence of potassium carbonate yields the intermediate 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Key parameters include:

ParameterConditionYieldSource
SolventAcetonitrile68%
BaseK₂CO₃ (2.5 equiv)
TemperatureReflux (82°C)
Reaction Time6–8 hours

Functionalization at Position 2

The 2-position of the pyrido[1,2-a]pyrimidin-4-one core is functionalized via nucleophilic aromatic substitution (SNAr). Treatment of the core with 1-(2-fluorophenyl)piperazine in dimethylformamide (DMF) at 110°C for 12 hours introduces the piperazine moiety. This step requires anhydrous conditions to prevent hydrolysis of the intermediate chloropyrimidine.

Synthesis of the Thiazolidinone Moiety

Cyclization of Thiourea Derivatives

The thiazolidin-4-one ring is constructed via cyclization of N-propylthiourea with ethyl α-bromopropionate. Reaction in ethanol under reflux for 4 hours affords 3-propyl-2-thioxo-1,3-thiazolidin-4-one. The process is monitored by TLC to ensure completion, with yields typically exceeding 70%.

Generation of the Thiazolidin-5-ylidene Methyl Group

The active methylene group required for Knoevenagel condensation is introduced by treating the thiazolidinone with triethyl orthoformate in acetic anhydride. This step generates the (Z)-4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl intermediate.

Knoevenagel Condensation for Final Assembly

Coupling of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidinone

The final step involves a Knoevenagel condensation between the functionalized pyrido[1,2-a]pyrimidin-4-one and the thiazolidin-5-ylidene methyl derivative. Using DABCO (1,4-diazabicyclo[2.2.2]octane) as an organocatalyst in ethanol under reflux for 1.5 hours achieves Z-selective coupling.

ParameterConditionYieldSource
CatalystDABCO (10 mol%)78%
SolventEthanol
TemperatureReflux (78°C)
Reaction Time1.5 hours

Stereochemical Control

The Z-configuration of the exocyclic double bond is confirmed by NOESY NMR, which shows proximity between the thiazolidinone’s propyl group and the pyrido[1,2-a]pyrimidin-4-one’s methyl substituent.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/petroleum ether (1:4 v/v) to isolate the target compound.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.94 (d, J = 6.5 Hz, C6-H), 7.68–7.63 (t, J = 6.2 Hz, C8-H), 3.21–3.15 (m, piperazine protons).

  • IR (KBr): 1667 cm⁻¹ (C=O), 1631 cm⁻¹ (C=N).

  • HRMS : m/z 523.6 [M+H]⁺.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key optimizations include:

  • Solvent Recycling : Ethanol recovery via distillation reduces costs.

  • Catalyst Reuse : DABCO is recovered via aqueous extraction and reused for 3–5 cycles without activity loss.

Challenges and Mitigation Strategies

ChallengeMitigationSource
Low regioselectivity in SNArUse of electron-withdrawing substituents
Z/E isomerization during couplingLow-temperature quenching (<10°C)
Thiazolidinone hydrolysisAnhydrous conditions, molecular sieves

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring and the fluorophenyl group.

    Cyclization: The formation of the pyrido[1,2-a]pyrimidin-4-one core involves cyclization reactions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Compounds containing thiazolidinone structures have shown promising antibacterial and antifungal properties. In vitro studies indicate that this compound may exhibit similar activities due to its unique combination of functional groups, which can enhance efficacy against specific microbial targets .
  • Anticancer Properties : Preliminary research suggests that this compound may modulate protein kinase activity, which is crucial for cancer cell proliferation. Studies involving acute myeloid leukemia cell lines have demonstrated that derivatives of similar structures can induce apoptosis in cancer cells .
  • CNS Activity : The piperazine component is associated with central nervous system activity, suggesting potential applications in treating neurological disorders. Compounds with similar piperazine structures have been studied for their effects on serotonin and dopamine receptors .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of derivatives similar to this compound using agar diffusion methods. Results indicated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in structure could enhance activity .

Case Study 2: Cancer Cell Line Analysis

Research on compounds with analogous structures demonstrated significant apoptotic effects on MV4-11 cells when treated with specific concentrations over 24 hours. The results highlighted the importance of structural modifications in enhancing therapeutic efficacy against leukemia .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent combinations. Below is a comparative analysis with analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 2-Fluorophenyl-piperazine, Z-thiazolidinone-methylidene, 9-methyl 523.61 High conformational rigidity; potential dual kinase/receptor modulation
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazine, phenylethyl-thiazolidinone 572.69 Enhanced lipophilicity (logP ~4.2); slower metabolic clearance in vitro
7-(4-Methylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazine, 3,4-dimethoxyphenyl 424.47 Selective serotonin receptor binding (5-HT1A Ki = 12 nM)
7-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4-(2-Hydroxyethyl)piperazine, imidazopyridine 475.54 Improved aqueous solubility; moderate CYP3A4 inhibition (IC50 = 8 µM)

Key Observations :

Substituent-Driven Bioactivity: The 2-fluorophenyl-piperazine group in the target compound may enhance dopamine D2/D3 receptor binding compared to ethyl- or methyl-piperazine analogs, as fluorine often improves metabolic stability and bioavailability .

Analogous compounds with hydroxyethyl-piperazine (e.g., entry 4 in Table 1) exhibit better solubility but lower CNS penetration due to increased polarity .

Synthetic Challenges: The Z-configuration of the thiazolidinone-methylidene group requires precise stereochemical control during synthesis, as noted in NMR studies of similar compounds (e.g., chemical shift disparities in regions A and B of thiazolidinone derivatives) .

Research Findings and Methodological Insights

  • Structural Elucidation: X-ray crystallography (using SHELX and ORTEP-III ) confirmed the planar pyrido[1,2-a]pyrimidin-4-one core, with piperazine and thiazolidinone substituents adopting equatorial and axial orientations, respectively.
  • NMR Profiling: Comparative 1H NMR analysis (as in ) revealed distinct shifts at positions 29–36 and 39–44 in thiazolidinone derivatives, correlating with substituent electronic effects.
  • Computational Modeling: Graph-based similarity algorithms (e.g., fingerprint methods ) identified the target compound’s closest analogs in patent databases, highlighting its uniqueness among >50 pyrido-pyrimidinone derivatives .

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits notable biological activities. This article reviews its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be broken down into several functional groups:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Thiazolidinone moiety : Associated with anti-inflammatory and anticancer properties.
  • Pyrido[1,2-a]pyrimidinone core : Often linked to antitumor activity.

Anticancer Activity

Research indicates that the compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

The proposed mechanism of action includes:

  • Inhibition of Kinases : The compound has been tested against several protein kinases, including CDK5 and GSK3α/β, which are critical in cancer progression.
  • Modulation of Nucleoside Transporters : It has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a role in nucleotide metabolism and cellular signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine and thiazolidinone components significantly affect biological activity. For instance:

  • Substituting different groups on the piperazine ring alters the compound's affinity for target proteins.
  • Variations in the thiazolidinone structure influence its anticancer potency and selectivity .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on HCT116 colon cancer cells demonstrated that the compound exhibited an IC50 value of approximately 4.36 μM, indicating potent activity against this cell line .
  • Nucleoside Transporter Inhibition : Another study highlighted its selective inhibition of ENT2 over ENT1, suggesting potential therapeutic applications in enhancing the efficacy of nucleoside-based chemotherapies .

Data Tables

Biological ActivityObserved EffectIC50 Value (μM)References
Anticancer (HCT116)Cell proliferation inhibition4.36
ENTs InhibitionSelective for ENT2-
Kinase InhibitionCDK5, GSK3α/β inhibition-

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

To verify structural integrity, use a combination of reversed-phase HPLC (C18 column, ammonium acetate buffer pH 6.5/acetonitrile gradient) for purity assessment , high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and 2D NMR (¹H-¹³C HSQC, COSY) to resolve overlapping signals in the piperazine and pyrido-pyrimidinone regions .

Q. What safety protocols are critical during laboratory handling?

Follow OSHA-compliant PPE (gloves, lab coat, goggles), use fume hoods for weighing, and avoid inhalation/contact. Store in airtight containers at 2–8°C. Emergency response measures (e.g., P301-P390 for ingestion, P303+P361+P353 for skin contact) should be posted .

Q. How can synthetic impurities be identified and quantified?

Employ LC-MS with ion-trap detection to identify impurities (e.g., des-fluoro analogs or incomplete thiazolidinone ring formation). Quantify using validated HPLC methods with external calibration curves (limit of quantification ≤0.1%) .

Q. What chromatographic conditions are validated for quantifying the compound in biological matrices?

Use a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) at 1.0 mL/min on a C18 column. UV detection at 254 nm provides sensitivity ≥90% for plasma samples after protein precipitation .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis to improve yield and reduce byproducts?

Implement a continuous-flow reactor with staggered temperature zones (e.g., 0–5°C for diazomethane reactions, 60°C for piperazine coupling). Use design of experiments (DoE) to model variables like residence time and catalyst loading, achieving >85% yield and <5% impurities .

Q. What computational strategies resolve contradictions between predicted and observed bioactivity?

Combine molecular dynamics (MD) simulations (AMBER force field) with QM/MM calculations to analyze Z-configuration effects on target binding. Validate using surface plasmon resonance (SPR) to measure binding kinetics (KD discrepancies <10%) .

Q. How does the Z-configuration of the thioxothiazolidinone moiety influence target interactions?

The Z-configuration stabilizes hydrogen bonding with kinase ATP pockets (e.g., via 4-oxo and 2-thioxo groups). Use X-ray crystallography (2.0 Å resolution) to confirm interactions with residues like Asp86 in target proteins .

Q. What statistical models are effective for optimizing multi-step synthesis?

Apply response surface methodology (RSM) with Box-Behnken design to optimize variables (e.g., solvent polarity, stoichiometry). Monte Carlo simulations can predict yield distributions (±5% error) across 100 iterations .

Q. How do non-covalent interactions (e.g., π-π stacking) affect crystallization?

Crystallize the compound in ethyl acetate/hexane (1:3) to exploit π-π interactions between the pyrido-pyrimidinone core and fluorophenyl groups. SC-XRD (synchrotron source) reveals intermolecular distances of 3.5–4.0 Å .

Q. What degradation pathways occur under accelerated stability conditions?

At 40°C/75% RH, oxidative degradation at the piperazine nitrogen and hydrolysis of the thioxothiazolidinone ring dominate. Use LC-QTOF to identify degradation products (e.g., sulfonic acid derivatives) and adjust storage to inert atmospheres .

Methodological Guidance Table

Question TypeKey Technique(s)Critical ParametersReferences
Structural Analysis2D NMR, HRMSDeuterated DMSO for solubility, 600 MHz magnet
Synthesis OptimizationFlow reactor + DoEResidence time (2–5 min), catalyst (Pd(OAc)₂)
Impurity ProfilingLC-MS/MS (ESI+)Collision energy 20–35 eV, LOQ 0.05%
Computational ModelingMD Simulations (AMBER)Solvation shell radius 10 Å, 100 ns trajectory

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